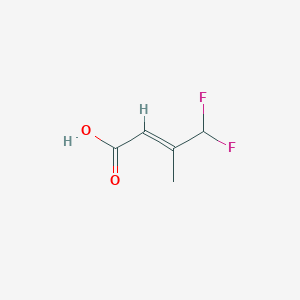
N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide, also known as CPI-455, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. CPI-455 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription regulation. The purpose of
Applications De Recherche Scientifique
Organic Chemistry and Catalysis
Research in organic chemistry has explored the use of phenyl cations and related structures for probing electrophilicity and nucleophilicity relations, suggesting potential applications in understanding reactivity patterns and designing new catalysts (Dichiarante, Fagnoni, & Albini, 2008). Moreover, advancements in the aerobic oxidation of benzyl amines to benzyl imines catalyzed by metal–organic frameworks (MOFs) highlight the role of such compounds in developing efficient catalytic processes (Dhakshinamoorthy, Álvaro, & García, 2010).
Photovoltaic and Electronic Materials
In the field of photovoltaics, cyano-substituted polymers and related structures have been studied for their potential as n-type polymer acceptors in organic photovoltaic cells (OPVs), showcasing the importance of electron-withdrawing groups in enhancing electron affinity and improving device performance (Kim & Lim, 2014). Furthermore, the study of covalent organic frameworks (COFs) with built-in amide active sites for heterogeneous catalysis presents an interesting avenue for incorporating similar compounds into materials designed for specific catalytic applications (Li et al., 2019).
Separation Technologies and Gas Storage
The development of microporous polyimides for adsorption and separation of gases, including CO2, and organic vapors demonstrates the potential of compounds with cyanophenyl and trifluoromethyl groups in creating materials with high surface areas and selective adsorption properties (Guiyang Li & Zhonggang Wang, 2013). This research underscores the importance of molecular design in developing advanced materials for environmental and energy applications.
Propriétés
IUPAC Name |
N'-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)12-5-2-4-11(8-12)14(20)21-13-6-1-3-10(7-13)9-19/h1-8H,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAXXZFEDPZKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(C2=CC(=CC=C2)C(F)(F)F)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

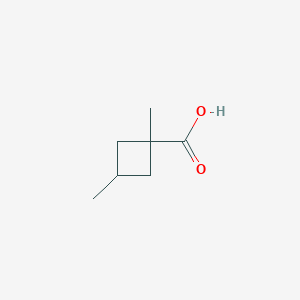
![Methyl 6-(furan-2-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2548352.png)
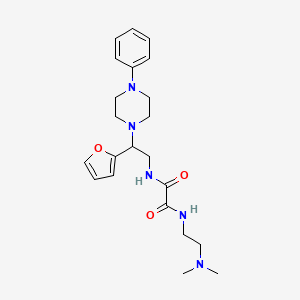
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2548357.png)
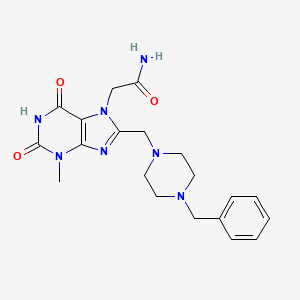
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide](/img/structure/B2548362.png)
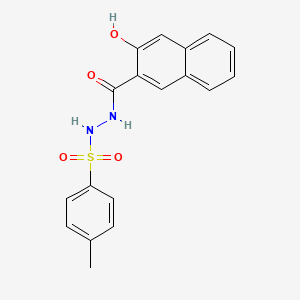

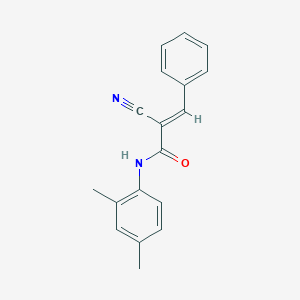
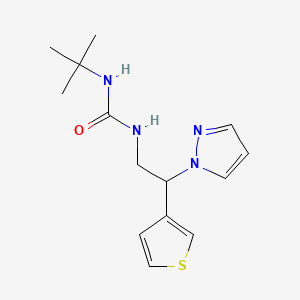
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2548370.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)
